![molecular formula C66H110B2N2O6S2 B2984258 2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1351986-34-9](/img/structure/B2984258.png)

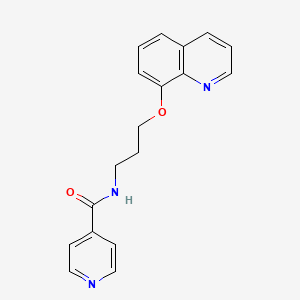

2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

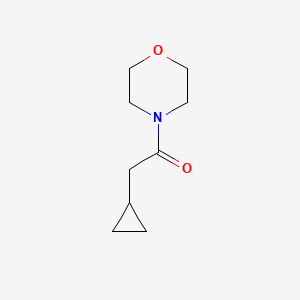

2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a useful research compound. Its molecular formula is C66H110B2N2O6S2 and its molecular weight is 1113.35. The purity is usually 95%.

BenchChem offers high-quality 2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electronic and Optical Materials

- Polymers containing this compound exhibit deeply colored characteristics with significant solubility in common organic solvents, making them suitable for use in electronic devices (Welterlich, Charov, & Tieke, 2012).

- Its application in the fabrication of alcohol-soluble n-type conjugated polyelectrolytes for use as an electron transport layer in polymer solar cells has been noted, enhancing power conversion efficiency due to its high conductivity and electron mobility (Hu et al., 2015).

- Dithioketopyrrolopyrrole-based polymers synthesized from this compound show promise for use in organic electronics due to their solubility and photostability (Welterlich & Tieke, 2013).

Polymer Solar Cells and Thin-Film Transistors

- Donor-acceptor alternating π-conjugated polymers containing this chemical have been synthesized for use in organic thin-film transistors, showing potential in device fabrication due to their low band-gap energy and high mobility (Yang et al., 2013).

- The compound is used in copolymers that demonstrate p-type or n-type semiconducting properties, making them suitable for thin-film transistors (Hong et al., 2018).

- Its use in the creation of wide band-gap polymers for fullerene and non-fullerene organic solar cells has been explored, showing enhanced power conversion efficiencies (Tamilavan et al., 2018).

Electrochemical Applications

- The compound has been utilized in the electrochemical polymerization of π-conjugated polymers, demonstrating applications in electrochromic displays due to their optical and electrochemical properties (Welterlich, Neudörfl, & Tieke, 2015).

Thin Film and Polymer Research

- Research on blends of semiconducting polymers incorporating this compound has been conducted to study their thermal and physical properties, showing potential in thin polymer films for semiconducting applications (Hajduk et al., 2022).

Luminescent Materials

- Conjugated polymers prepared from this compound show brilliant red colors and solubility, suggesting their use in luminescent materials and devices (Zhu et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of this compound is the hole transporting layers (HTLs) in perovskite solar cells (PSCs) . The compound is used as an efficient alternative to spiro-OMeTAD in these solar cells .

Mode of Action

The compound interacts with its targets by enhancing the hole mobility and energy levels of the polymers in PSCs . This interaction is crucial for the performance of the solar cells and is typically analyzed using organic field-effect transistors (OTFTs) and cyclic voltammetry .

Biochemical Pathways

The compound affects the energy transfer pathways in PSCs. By improving the hole mobility and energy levels of the polymers, it enhances the efficiency of energy transfer, leading to improved performance of the solar cells .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties in terms of its stability, solubility, and distribution within the solar cell. The compound is known for its stability and solubility, which are crucial for its role in PSCs . .

Result of Action

The result of the compound’s action is an increase in the power conversion efficiency (PCE) of PSCs . Solar cells based on this compound have shown a higher PCE compared to those based on spiro-OMeTAD .

Propiedades

IUPAC Name |

2,5-bis(2-octyldodecyl)-1,4-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H110B2N2O6S2/c1-13-17-21-25-29-31-35-39-43-51(41-37-33-27-23-19-15-3)49-69-59(53-45-47-55(77-53)67-73-63(5,6)64(7,8)74-67)57-58(61(69)71)60(54-46-48-56(78-54)68-75-65(9,10)66(11,12)76-68)70(62(57)72)50-52(42-38-34-28-24-20-16-4)44-40-36-32-30-26-22-18-14-2/h45-48,51-52H,13-44,49-50H2,1-12H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQFATKGMJQJSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=C4C(=C(N(C4=O)CC(CCCCCCCC)CCCCCCCCCC)C5=CC=C(S5)B6OC(C(O6)(C)C)(C)C)C(=O)N3CC(CCCCCCCC)CCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H110B2N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1113.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2984179.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984186.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)

![4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2984192.png)